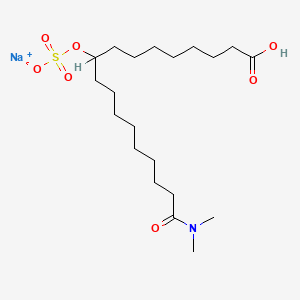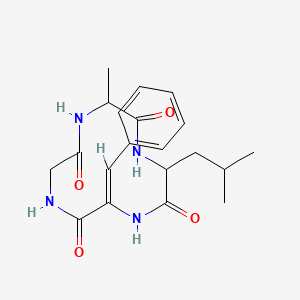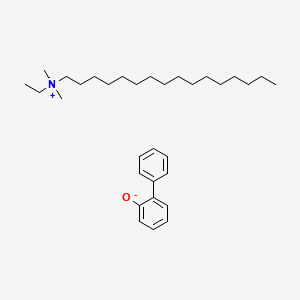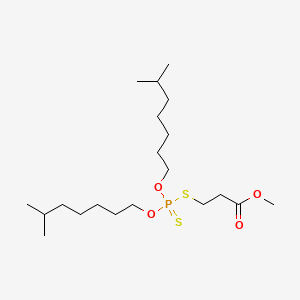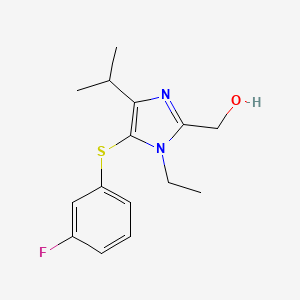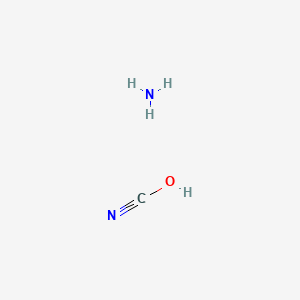
Ammonium isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium isocyanate is an inorganic compound with the formula [NH4]+[OCN]−. It is a colorless, solid salt that is known for its role in the historical Wöhler synthesis, which demonstrated the conversion of ammonium cyanate into urea. This reaction was pivotal in the development of organic chemistry as it challenged the concept of vitalism by showing that organic compounds could be synthesized from inorganic precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium isocyanate can be prepared by mixing solutions of ammonium chloride and potassium cyanate. The reaction proceeds as follows: [ \text{NH4Cl} + \text{KOCN} \rightarrow \text{NH4OCN} + \text{KCl} ] This reaction is typically carried out in aqueous solution and requires heating to ensure complete reaction .
Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability and tendency to decompose into urea, the preparation methods used in laboratories involve similar principles. The reaction conditions are carefully controlled to prevent decomposition and ensure the purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ammonium isocyanate undergoes several types of chemical reactions, including:
Decomposition: It decomposes to form ammonia and cyanic acid, which subsequently react to produce urea: [ \text{NH4OCN} \rightarrow \text{NH3} + \text{HOCN} \rightarrow (\text{NH2})2\text{CO} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form urea and carbon dioxide: [ \text{NH4OCN} + \text{H2O} \rightarrow (\text{NH2})2\text{CO} + \text{CO2} ]
Common Reagents and Conditions:
Reagents: Ammonium chloride, potassium cyanate, water.
Conditions: Aqueous solution, heating to facilitate the reaction.
Major Products:
Scientific Research Applications
Ammonium isocyanate has several applications in scientific research, particularly in the fields of chemistry and materials science:
Synthesis of Urea: The Wöhler synthesis, which involves the conversion of this compound to urea, is a fundamental reaction in organic chemistry.
Polyurethane Production:
Mechanism of Action
The mechanism by which ammonium isocyanate exerts its effects involves its decomposition into ammonia and cyanic acid, followed by the formation of urea. This process can be described by the following steps:
Decomposition: this compound decomposes to form ammonia and cyanic acid.
Reaction with Water: Cyanic acid reacts with water to form urea and carbon dioxide.
Formation of Urea: The overall reaction results in the formation of urea, a stable organic compound.
Comparison with Similar Compounds
Ammonium isocyanate can be compared with other similar compounds, such as:
Ammonium Cyanate: An inorganic compound with the formula [NH4]+[OCN]−, which is structurally similar to this compound but differs in its reactivity and stability.
This compound is unique in its ability to decompose into urea, a reaction that has significant historical and scientific importance. Its reactivity and applications make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
22981-32-4 |
|---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
60.056 g/mol |
IUPAC Name |
azane;cyanic acid |
InChI |
InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3 |
InChI Key |
QYTOONVFPBUIJG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


